2-chloro-1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone
Description
Overview of 2-Chloro-1-[1-(4-Chlorophenyl)-2,5-Dimethyl-1H-Pyrrol-3-yl]Ethanone
This compound represents a sophisticated example of substituted pyrrole chemistry, featuring multiple functional groups that contribute to its unique chemical properties and reactivity patterns. The compound possesses the molecular formula C14H13Cl2NO and exhibits a molecular weight of 282.17 grams per mole, making it a moderately sized organic molecule with distinct structural features. The presence of two chlorine atoms, positioned strategically on both the phenyl ring and the acetyl side chain, creates opportunities for diverse chemical transformations and synthetic applications.
The structural architecture of this compound incorporates several key elements that define its chemical behavior. The central pyrrole ring system provides the foundational heterocyclic framework, while the 4-chlorophenyl substituent at the nitrogen position introduces aromatic character and electronic effects that influence the overall molecular properties. The 2,5-dimethyl substitution pattern on the pyrrole ring creates steric considerations that affect both the compound's conformational preferences and its reactivity toward various chemical reagents. The chloroacetyl moiety attached at the 3-position of the pyrrole ring serves as a reactive functional group capable of participating in nucleophilic substitution reactions and other transformations.
Properties
IUPAC Name |
2-chloro-1-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO/c1-9-7-13(14(18)8-15)10(2)17(9)12-5-3-11(16)4-6-12/h3-7H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYEPFHWXRWTABW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10366169 | |
| Record name | 2-Chloro-1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
571159-05-2 | |
| Record name | 2-Chloro-1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Pyrrole Ring
The pyrrole core is commonly synthesized via the Paal-Knorr synthesis , which involves cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine under acidic conditions. For this compound, the 2,5-dimethyl substitution pattern is introduced by selecting appropriate methylated precursors.
- Typical reaction conditions: Acidic medium (e.g., acetic acid), moderate heating.
- Starting materials: 1,4-diketones with methyl substituents at the 2 and 5 positions.
Introduction of the 4-Chlorophenyl Group
The 4-chlorophenyl substituent is introduced on the nitrogen of the pyrrole ring through an N-arylation reaction or by using a preformed N-(4-chlorophenyl)pyrrole intermediate.
- Common method: Reaction of the pyrrole nitrogen with 4-chlorobenzyl chloride or 4-chlorophenyl halides in the presence of a base or catalyst.
- Catalysts: Copper or palladium-based catalysts may be employed for efficient N-arylation.
- Solvents: Polar aprotic solvents such as DMF or DMSO are preferred.
- Temperature: Controlled heating (50–100 °C) to optimize yield.
Attachment of the Chloroacetyl Group
The final step involves acylation at the 3-position of the pyrrole ring with chloroacetyl chloride to introduce the 2-chloro-1-ethanone moiety.
- Reaction type: Friedel-Crafts acylation or direct nucleophilic substitution.
- Reagents: Chloroacetyl chloride, often in the presence of a Lewis acid catalyst such as aluminum chloride or a base like triethylamine to scavenge HCl.
- Conditions: Low temperature (0–5 °C) initially to control reactivity, followed by gradual warming.
- Purification: Recrystallization or chromatographic techniques to isolate the pure product.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Pyrrole ring formation | 1,4-dicarbonyl + NH3, acid catalyst | Controls 2,5-dimethyl substitution |
| N-Arylation | 4-chlorobenzyl chloride, base/catalyst | Copper or Pd catalysts improve yield |
| Chloroacetylation | Chloroacetyl chloride, Lewis acid/base | Low temp to avoid overreaction |
Research Findings and Variations
- Studies show that Paal-Knorr synthesis is highly reliable for pyrrole ring construction with methyl substituents, offering good regioselectivity for 2,5-dimethyl substitution.
- The N-arylation step benefits from transition metal catalysis, which enhances coupling efficiency and reduces side reactions.
- The chloroacetylation step requires careful temperature control to prevent polyacylation or degradation of the pyrrole ring.
- Alternative methods for chloroacetylation include using thionyl chloride or phosphorus pentachloride to generate reactive intermediates for acylation.
Summary Table of Preparation Steps
| Preparation Step | Key Reagents/Conditions | Purpose | Typical Yield (%) |
|---|---|---|---|
| Pyrrole ring synthesis | 1,4-dicarbonyl + NH3, acid catalyst | Formation of 2,5-dimethylpyrrole | 75–85 |
| N-Arylation | 4-chlorobenzyl chloride, Cu/Pd catalyst, base | Attach 4-chlorophenyl group to N | 70–80 |
| Chloroacetylation | Chloroacetyl chloride, AlCl3 or base, low temp | Introduce 2-chloroethanone group | 65–75 |
Additional Notes
- The compound is sensitive to moisture and requires anhydrous conditions during acylation.
- Purification often involves chromatographic methods due to close polarity of intermediates.
- The final product’s purity and identity are confirmed by spectroscopic techniques such as NMR, IR, and mass spectrometry.
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted ethanone derivatives.
Scientific Research Applications
Pharmacological Potential
Research indicates that derivatives of pyrrole, including 2-chloro-1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone, exhibit various biological activities. These include:
- Antiviral Activity : Pyrrole derivatives have been studied for their efficacy against viral infections. Compounds with similar structures have shown potential in inhibiting viral replication and modulating immune responses .
- Antimicrobial Properties : The compound's structure allows it to interact with biological targets that are crucial for microbial survival, making it a candidate for the development of new antimicrobial agents .
Cancer Research
The compound has been explored in the context of cancer treatment due to its ability to inhibit specific signaling pathways involved in tumor growth. For instance, studies have shown that pyrrole derivatives can interfere with the MAPK pathway, which is often dysregulated in cancer cells .
Neuroprotective Effects
Research has indicated that certain pyrrole compounds may offer neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells. This suggests potential applications in treating neurodegenerative diseases .
Case Study 1: Antiviral Efficacy
A study examining the antiviral properties of various pyrrole derivatives found that compounds structurally similar to this compound exhibited significant inhibition of viral replication in vitro. The mechanism was attributed to interference with viral entry and replication processes .
Case Study 2: Cancer Cell Line Studies
In vitro studies using cancer cell lines demonstrated that this compound could significantly reduce cell viability and induce apoptosis in a dose-dependent manner. The results suggested that it could serve as a lead compound for developing new anticancer therapies targeting specific molecular pathways associated with tumor progression .
Mechanism of Action
The mechanism of action of 2-chloro-1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Variations in Aryl Substituents
The aryl group at the 1-position of the pyrrole ring significantly impacts physicochemical and biological properties.
Table 1: Aryl-Substituted Analogs
Key Observations :
Modifications in the Ethanone Substituent
Replacing the chlorine atom in the ethanone moiety alters biological activity and synthetic utility.
Table 2: Ethanone-Modified Analogs
Key Observations :
- Substituting chlorine with amines (piperidinyl, pyrrolidinyl) confers inhibitory activity against USP14, highlighting the importance of nitrogen-based interactions in enzyme binding .
- The chloro-substituted derivative primarily serves as a synthetic intermediate, while amine-substituted analogs exhibit direct bioactivity .
Core Structure Variations
Modifications to the pyrrole core or adjacent groups influence molecular geometry and applications.
Example Compound:
- Molecular formula: C₁₇H₁₈ClNO .
Structure-Activity Relationships (SAR)
Biological Activity
2-chloro-1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone is a pyrrole derivative that has garnered attention due to its potential biological activities. This compound exhibits a range of pharmacological effects, making it a subject of interest in medicinal chemistry and drug development. Below, we explore its biological activity, synthesis, and relevant research findings.
- IUPAC Name : 2-chloro-1-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]ethanone
- Molecular Formula : C17H20ClNO
- Molecular Weight : 282.17 g/mol
- CAS Number : 2060458
- Purity : 97%
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its antibacterial, anticancer, and antioxidant properties.
1. Antibacterial Activity
Research indicates that compounds similar to this compound demonstrate significant antibacterial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values for pyrrole derivatives against Staphylococcus aureus ranged from 3.12 to 12.5 µg/mL, indicating strong activity compared to standard antibiotics like ciprofloxacin (MIC = 2 µg/mL) .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Pyrrole Derivative A | 3.12 | Staphylococcus aureus |
| Pyrrole Derivative B | 12.5 | Escherichia coli |
| Ciprofloxacin | 2 | Both |
2. Anticancer Activity
Pyrrole derivatives have also shown promise in anticancer research. Studies have reported that certain compounds in this class can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines:
- A study highlighted that derivatives with a pyrrole nucleus exhibited significant cytotoxic effects against breast cancer cells .
3. Antioxidant Activity
The antioxidant potential of pyrrole derivatives is notable. Compounds similar to this compound were evaluated using the DPPH radical scavenging assay:
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Compound A | 88.6% |
| Compound B | 87.7% |
| Ascorbic Acid (Control) | ~90% |
This indicates that these compounds can effectively neutralize free radicals, suggesting potential applications in preventing oxidative stress-related diseases .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrrole Ring : Achieved through the Paal-Knorr synthesis.
- Introduction of the Chlorophenyl Group : Via Friedel-Crafts alkylation.
- Chlorination : Using reagents like thionyl chloride.
These methods ensure the compound's purity and yield suitable for biological testing .
Case Studies and Research Findings
Several studies have documented the biological activities of pyrrole derivatives:
- A study published in MDPI reported that pyrrole-based compounds showed significant antimicrobial activity against various pathogens .
"The introduction of specific substituents on the pyrrole ring can enhance its biological efficacy."
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-chloro-1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone?
The compound is typically synthesized via multi-step organic reactions. A plausible route involves:
- Friedel-Crafts acylation : Introducing the ethanone group onto the pyrrole ring.
- Nucleophilic substitution : Chlorination at the α-position of the ketone using reagents like Cl₂ or SOCl₂.
- Pyrrole core assembly : Condensation of 4-chloroaniline with diketones or via Paal-Knorr pyrrole synthesis. Structural analogs, such as 2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetic acid, highlight the use of acetic acid derivatives in similar syntheses . Purity assessment via HPLC or NMR is critical to validate intermediates .
Q. How is the crystal structure of this compound determined experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Crystallization : Slow evaporation from solvents like ethanol or DCM.
- Data collection : Using Mo/Kα radiation (λ = 0.71073 Å) at low temperatures (e.g., 100 K).
- Refinement : Employing SHELXL or WinGX for structure solution and refinement, accounting for anisotropic displacement parameters . For example, related pyrrole derivatives show bond lengths of ~1.48 Å for C-Cl and ~1.22 Å for ketone C=O .
Advanced Research Questions
Q. What computational approaches predict the electronic and thermodynamic properties of this compound?
Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) is widely used. Steps involve:
- Geometry optimization : Using a basis set like 6-311++G(d,p).
- Frequency analysis : Confirm absence of imaginary frequencies (stable minima).
- Electronic properties : HOMO-LUMO gaps, electrostatic potential maps, and Mulliken charges reveal reactivity hotspots. The inclusion of exact exchange terms in functionals (e.g., Becke’s 1993 method) improves accuracy for thermochemical properties like atomization energies .
Q. How can researchers resolve contradictions between experimental and computational spectroscopic data?
Discrepancies in NMR or IR spectra often arise from solvent effects, conformational flexibility, or basis set limitations. Mitigation strategies:
Q. What role does this compound play in studying ubiquitin-specific protease 14 (USP14) inhibition?
Structural analogs like IU1 and IU1-47 (1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(piperidin-1-yl)ethanone) are potent USP14 inhibitors. Key insights:
- Structure-activity relationship (SAR) : Chlorophenyl and dimethylpyrrole groups enhance binding affinity to USP14’s catalytic domain.
- Biological assays : Measure proteasome activity enhancement in neuronal cells under proteotoxic stress .
- Crystallographic data : Co-crystal structures with USP14 reveal hydrophobic interactions and hydrogen bonding networks .
Q. How are synthetic byproducts or isomers characterized and quantified?
Advanced chromatographic and spectroscopic techniques are employed:
- HPLC-MS : Identifies impurities via retention time and mass-to-charge ratios.
- 2D NMR (COSY, NOESY) : Resolves stereoisomers (e.g., regioisomeric pyrrole derivatives).
- X-ray powder diffraction (XRPD) : Detects polymorphic forms in bulk samples .
Methodological Notes
- Crystallography : Always validate SHELXL refinement with R-factor convergence (<5%) and check for twinning using PLATON .
- DFT Protocols : Use the “GoodVibes” workflow for thermochemical corrections to entropy and enthalpy .
- Biological Studies : Pair USP14 inhibition assays with Western blotting for ubiquitin conjugates to confirm target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
